BenchChemオンラインストアへようこそ!

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Cytotoxicity Lung Cancer Natural Products

Choose 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan for its uniquely defined substitution pattern (4,4'-dihydroxy; 3,3',9-trimethoxy) critical to cytotoxicity. Unlike generic lignans, its consistent IC50 values (64.11–76.31 μg/mL) across A549, SK-OV-3, SKMEL-2, and HCT15 cell lines enable reproducible SAR and assay calibration. Use as a dereplication standard (NMR/MS data available) to verify Viburnum extracts. Differentiated from co-isolated analogs by CAS 1206464-65-4 for unambiguous procurement.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
Cat. No. B1153441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3/t15-,16+,21+/m1/s1
InChIKeyORNYSHCOXNAFIY-XFQAVAEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Defined Epoxylignan for Cytotoxicity Profiling and Comparative Natural Product Research


4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan (CAS: 1206464-65-4) is a furofuran-type lignan first isolated from the 95% EtOH extract of *Viburnum foetidum* [1]. Characterized by a 9,9'-epoxy bridge and a specific hydroxyl/methoxy substitution pattern on its biphenyl skeleton, this compound exhibits quantifiable in vitro cytotoxicity against a panel of human cancer cell lines. Unlike broad-class references to 'lignans,' its defined chemical structure and documented potency profile make it a precise tool for structure-activity relationship (SAR) studies, natural product dereplication, and targeted procurement.

Why 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan Cannot Be Replaced by Generic Epoxylignan Analogs


The epoxylignan class encompasses compounds with widely varying substitution patterns (e.g., hydroxylation at C-3, C-4, C-3', C-4', and methoxylation at C-3, C-9, etc.) that directly dictate biological activity and target engagement. For instance, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan (compound 3) differs from co-isolated analogs 3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignan (compound 1) and 3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignan (compound 2) by its specific 4,4'-dihydroxy and 3,3',9-trimethoxy configuration [1]. SAR studies across epoxylignans have demonstrated that the presence and position of hydroxyl groups critically influence inhibitory potency against targets like α-glucosidase [2]. Consequently, substituting this compound with a different epoxylignan—even one sharing the same core—introduces unquantified variability in cytotoxicity, target inhibition, and physicochemical properties, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: Direct Comparative Cytotoxicity Data


Differential Cytotoxicity Against Lung Cancer Cell Line A549: Benchmarking vs. Syringaresinol and Cleomiscosin A

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan exhibits moderate cytotoxicity against the A549 human lung adenocarcinoma cell line with an IC50 of 67.14 μg/mL in an MTT assay [1]. This value positions the compound in an intermediate potency tier when compared to other lignans evaluated under similar conditions: syringaresinol shows approximately 1.8-fold greater potency (IC50 = 36.9 μg/mL), while cleomiscosin A is roughly 2-fold less potent (IC50 = 133 μg/mL) against the same A549 cell line [2]. This quantified difference provides a clear benchmark for researchers selecting a lignan with defined, moderate cytotoxic activity for mechanistic studies or as a reference compound in natural product screening.

Cytotoxicity Lung Cancer Natural Products MTT Assay

Consistent Cytotoxic Potency Across a Panel of Human Cancer Cell Lines: A549, SK-OV-3, SKMEL-2, and HCT15

In a single, head-to-head in vitro study using the MTT assay, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan was evaluated against four distinct human tumor cell lines. The IC50 values were determined to be 67.14 μg/mL (A549 lung), 67.38 μg/mL (SK-OV-3 ovarian), 64.11 μg/mL (SKMEL-2 melanoma), and 76.31 μg/mL (HCT15 colon) [1]. The narrow range of these values (from 64.11 to 76.31 μg/mL) indicates a consistent level of cytotoxic activity across diverse cancer tissue origins. This contrasts with many cytotoxic agents that exhibit high tissue-specificity or widely variable potency, making this compound a valuable tool for studying broadly applicable cytotoxic mechanisms or for use as a general positive control in multi-cell line screening campaigns.

Cytotoxicity Cancer Panel Ovarian Cancer Melanoma Colon Cancer

Structural and Substitution Pattern Differentiation from Co-Isolated Epoxylignan Analogs

The compound was co-isolated with two novel epoxylignans: 3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignan (compound 1) and 3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignan (compound 2) [1]. 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan (compound 3) is uniquely characterized by hydroxyl groups at the 4 and 4' positions and methoxy groups at the 3, 3', and 9 positions. In contrast, compound 1 bears additional hydroxylation at C-3 and a different methoxylation pattern (C-3', C-9), while compound 2 features hydroxylation at C-3 and C-4' with a distinct methoxylation array (C-3', C-4, C-9). Prior SAR studies on epoxylignans have established that the presence and position of hydroxyl groups (e.g., at C-4 and C-4') are critical determinants of biological activity, particularly for α-glucosidase inhibition [2]. While quantitative cytotoxic data for compounds 1 and 2 are not publicly available, the established SAR principles dictate that these substitution differences preclude interchangeable use in biological assays.

Natural Products Chemistry Structure-Activity Relationship Lignan Substitution Dereplication

Purity and Identity Verification: CAS Registry and Spectral Data Availability

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is unambiguously identified by its CAS Registry Number (1206464-65-4) and PubChem CID (44475039), with full stereochemical assignment confirmed by 1D and 2D NMR analysis and mass spectrometry [REFS-1, REFS-2]. Predicted 13C NMR spectral data are available for dereplication purposes [3]. This level of analytical definition is critical for procurement, as many epoxylignan natural products are supplied under ambiguous common names or without rigorous stereochemical verification. The availability of a defined CAS number and published spectral fingerprints ensures that researchers obtain the exact compound specified, eliminating the risk of receiving an isomeric or structurally related contaminant.

Chemical Identity Analytical Standards Quality Control Dereplication

High-Value Application Scenarios for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in Oncology and Natural Product Research


Pan-Cancer Cytotoxicity Reference Standard for Multi-Cell Line Screening

Given its consistent IC50 values across lung, ovarian, melanoma, and colon cancer cell lines (range: 64.11 – 76.31 μg/mL), this compound is ideally suited as a positive control or reference standard in high-throughput cytotoxicity screening campaigns involving diverse tumor panels. Researchers can use its defined, moderate activity to calibrate assay sensitivity and validate inter-experimental consistency without introducing cell line-specific bias [1].

Defined Intermediate-Potency Lignan Scaffold for SAR and Derivatization Studies

For medicinal chemistry programs focused on epoxylignan derivatives, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan offers a valuable starting point. Its intermediate potency against A549 cells (IC50 = 67.14 μg/mL) provides a clear window for observing improvements or losses in activity following structural modifications, unlike more potent analogs (e.g., syringaresinol, IC50 = 36.9 μg/mL) that may mask subtle SAR trends [REFS-2, REFS-3].

Authenticated Analytical Standard for Natural Product Dereplication and QC

With a unique CAS registry number (1206464-65-4), published NMR and MS data, and a predicted 13C NMR spectrum, this compound serves as a robust analytical standard for dereplication studies. Quality control laboratories and natural product chemists can employ it to verify the identity and purity of extracts from *Viburnum* species or to confirm the presence of this specific epoxylignan in complex matrices, avoiding misidentification with structurally similar co-metabolites [REFS-4, REFS-5, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.